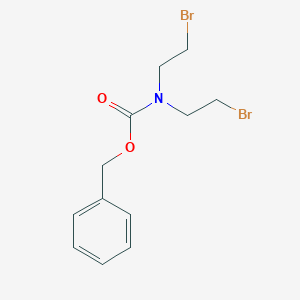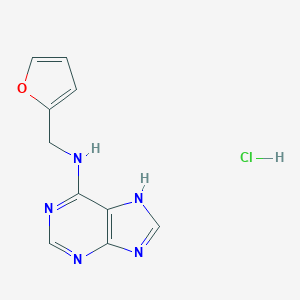
Kinetin hydrochloride
Descripción general
Descripción
Kinetin hydrochloride is a synthetic plant hormone that belongs to the cytokinin class. It is known for its ability to promote cell division and growth in plants. This compound is widely used in plant tissue culture to induce callus formation and regenerate shoot tissues. It was originally isolated from autoclaved herring sperm DNA and has since been found to occur naturally in the DNA of various organisms, including humans and plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Kinetin hydrochloride can be synthesized by dissolving kinetin in a solution of hydrochloric acid. The process involves dissolving 21.5 mg of kinetin in 1 ml of 1N sodium hydroxide, then bringing the solution to 10 ml with molecular biology grade water to achieve a final concentration of 10 mM. The solution is then sterilized by filtration and stored at -20°C .
Industrial Production Methods: Industrial production of this compound involves the extraction of kinetin from natural sources such as seaweed, followed by its conversion to the hydrochloride form. The process includes purification steps to ensure high purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Kinetin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to mitigate oxidative stress in mammalian cells by binding to specific cellular targets .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydroxide, hydrochloric acid, and various solvents such as water and acetonitrile. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products are often used in scientific research to study the effects of kinetin on cellular processes .
Aplicaciones Científicas De Investigación
Kinetin hydrochloride has a wide range of scientific research applications. In plant biology, it is used to promote cell division and growth, enhance seed production, and improve stress tolerance in crops . In medicine, this compound is studied for its potential therapeutic effects in mitigating oxidative stress and promoting cellular protection in mammalian cells . It is also used in cosmetic products as an anti-aging agent due to its ability to promote cell renewal and reduce the appearance of wrinkles .
Mecanismo De Acción
The mechanism of action of kinetin hydrochloride involves its binding to specific receptors and enzymes within cells. In plants, kinetin binds to cytokinin receptors, triggering a cascade of signaling pathways that promote cell division and growth . In mammalian cells, kinetin exerts its protective effects by binding to adenine phosphoribosyltransferase and adenosine receptors, which play key roles in cellular metabolism and stress response .
Comparación Con Compuestos Similares
Kinetin hydrochloride is similar to other cytokinins such as zeatin and N,N’-diphenyl urea. kinetin is unique in its ability to promote cell division and growth in a wide range of organisms, including plants and humans . Zeatin, another naturally occurring cytokinin, is primarily found in maize and coconut milk and is known for its role in plant development . N,N’-diphenyl urea is a synthetic cytokinin that has been detected in various plant extracts and is used to promote cell division .
Similar Compounds
- Zeatin
- N,N’-diphenyl urea
- Isopentenyl adenine
- Trans-zeatin
- Cis-zeatin
- Dihydrozeatin
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-7H-purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O.ClH/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9;/h1-3,5-6H,4H2,(H2,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKPHTIEFMEGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=NC3=C2NC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


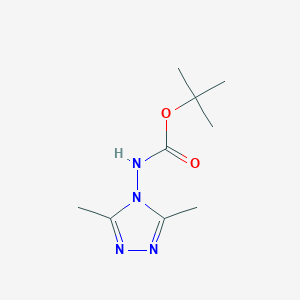
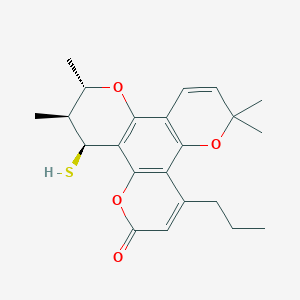
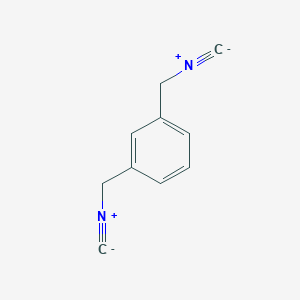
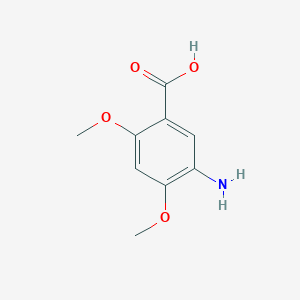

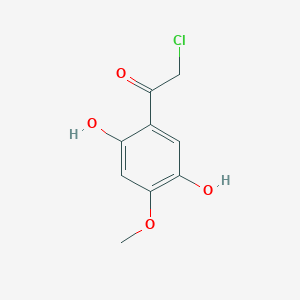
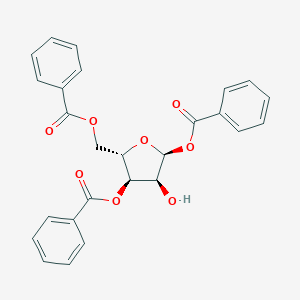


![Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI)](/img/structure/B70170.png)


